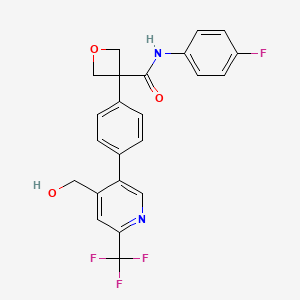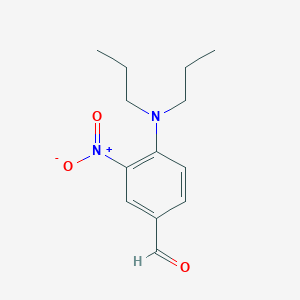![molecular formula C22H19Cl2N3O4 B10854740 3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)
3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-1136 is a potent and selective orally bioavailable degrader of the B-cell lymphoma 6 protein (BCL6). BCL6 is a transcriptional repressor that plays a crucial role in the differentiation of B-cells in germinal centers. Errors in this process can lead to the development of diffuse large B-cell lymphoma (DLBCL), a type of non-Hodgkin lymphoma .
Preparation Methods
The synthetic routes and reaction conditions for BI-1136 are proprietary and not publicly disclosed. it is known that the compound is designed to be orally bioavailable and suitable for in vivo testing in rodents .
Chemical Reactions Analysis
BI-1136 undergoes several types of chemical reactions, primarily focusing on its interaction with the BTB/POZ domain of BCL6. The compound potently inhibits the interaction of this domain with several co-repressors in vitro, with an IC50 value of less than or equal to 50 nM . In a cellular context, BI-1136 inhibits the BCL6::co-repressor complex formation with an IC50 of 210 nM . The major product formed from these reactions is the degradation of the BCL6 protein .
Scientific Research Applications
BI-1136 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool compound for studying the degradation of BCL6. In biology and medicine, BI-1136 is used to investigate the role of BCL6 in the development of DLBCL and other BCL6-expressing cancers, such as non-small cell lung cancer, Burkitt lymphoma, and breast cancer . The compound has shown efficacy in degrading BCL6 in mouse and human DLBCL cell lines, as well as in other BCL6-expressing cells .
Mechanism of Action
BI-1136 acts as a BCL6-specific protein degrader. It potently inhibits the interaction of the BTB/POZ domain of BCL6 with several co-repressors, leading to the degradation of the BCL6 protein . This degradation results in the induction of expression of BCL6-repressed genes, which can inhibit the proliferation of BCL6-expressing cancer cells .
Comparison with Similar Compounds
BI-1136 is unique in its high potency and selectivity as an orally bioavailable BCL6 degrader. Similar compounds include BI-3802, which also targets BCL6 but is not suitable for in vivo testing in animals . BI-1135 is another related compound, serving as a negative control with a differentiated pharmacological profile .
Properties
Molecular Formula |
C22H19Cl2N3O4 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
3-[4-[7-(1,3-benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid |
InChI |
InChI=1S/C22H19Cl2N3O4/c23-15-7-12(2-6-21(28)29)1-4-14(15)17-9-18(27-22(26-17)16(24)10-25-27)13-3-5-19-20(8-13)31-11-30-19/h1,3-5,7-8,10,17-18,26H,2,6,9,11H2,(H,28,29) |
InChI Key |
INUWEFVAKFBVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C3=CC4=C(C=C3)OCO4)Cl)C5=C(C=C(C=C5)CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
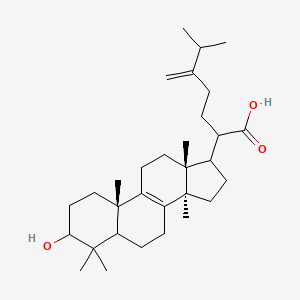
![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)


![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)
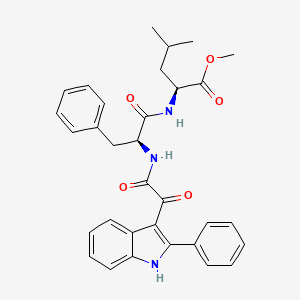
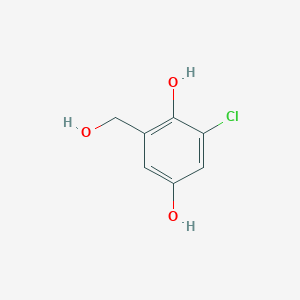
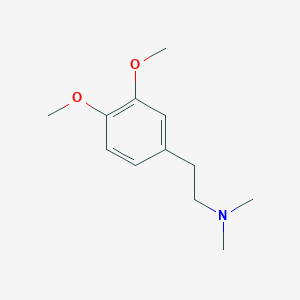
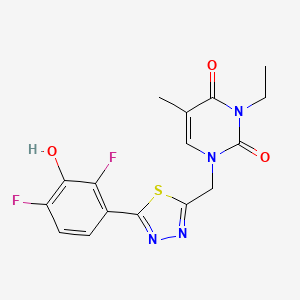
![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)
